molecular formula C11H11NO3S B8449910 6-(Methanesulfonyloxymethyl)quinoline

6-(Methanesulfonyloxymethyl)quinoline

Cat. No. B8449910
M. Wt: 237.28 g/mol
InChI Key: GYHACKADFLOYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362188B1

Procedure details

6-Hydroxymethylquinoline (0.4325 g, 2.72 mmoles) (prepared by the method of: C. E. Kaslow and W. R. Clark, J. Org. Chem., 1953, 18, 55-58.) and triethylamine (1.5147 mL, 10.87 mmoles) were dissolved in anhydrous dichloromethane (16 mL) and the mixture was cooled to 0° C. Methanesulfonyl chloride (0.421 mL, 5.43 mmoles) was added and the mixture was stirred under argon at 0° C. for 1 h. Additional triethylamine (0.758 mL, 5.435 mmoles) and methanesulfonyl chloride (0.211 mL, 2.72 mmoles) were added and the reaction was allowed to proceed for a further 1 h at 0° C. The mixture was evaporated to dryness to give the title compound which was used without further purification in the next step.
Quantity
0.4325 g
Type
reactant
Reaction Step One
Quantity
1.5147 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.421 mL
Type
reactant
Reaction Step Three
Quantity
0.758 mL
Type
reactant
Reaction Step Four
Quantity
0.211 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>ClCCl>[CH3:20][S:21]([O:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
0.4325 g
Type
reactant
Smiles
OCC=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
1.5147 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.421 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0.758 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.211 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for a further 1 h at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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